(2-Bromo-1-fluoroethyl)cyclohexane

Description

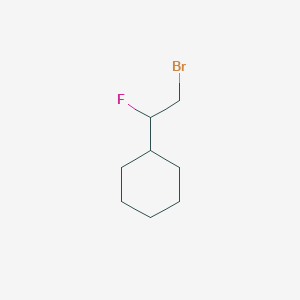

(2-Bromo-1-fluoroethyl)cyclohexane (CAS 1785344-69-5) is a halogenated cyclohexane derivative with the molecular formula C₈H₁₄BrF and a molar mass of 209.1 g/mol . Its structure consists of a cyclohexane ring substituted with a 2-bromo-1-fluoroethyl group, as depicted by the SMILES notation C1CCC(CC1)C(CBr)F and InChI InChI=1S/C8H14BrF/c9-6-8(10)7-4-2-1-3-5-7/h7-8H,1-6H2 . The compound’s predicted collision cross-section (CCS) values range from 140.5 to 147.1 Ų across various adducts (e.g., [M+H]⁺, [M+Na]⁺), indicating moderate polarity .

Properties

IUPAC Name |

(2-bromo-1-fluoroethyl)cyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrF/c9-6-8(10)7-4-2-1-3-5-7/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWBMJKXYGOFKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CBr)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-1-fluoroethyl)cyclohexane typically involves the halogenation of cyclohexane derivatives. One common method is the addition of bromine and fluorine to an ethylcyclohexane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the selective addition of halogens.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using advanced chemical reactors. These processes are designed to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and automated control systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-1-fluoroethyl)cyclohexane can undergo various chemical reactions, including:

Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using appropriate reagents.

Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.

Elimination Reactions: Strong bases such as potassium tert-butoxide are often used to promote elimination.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted cyclohexane derivatives, while elimination reactions typically produce alkenes.

Scientific Research Applications

(2-Bromo-1-fluoroethyl)cyclohexane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Bromo-1-fluoroethyl)cyclohexane involves its interaction with various molecular targets and pathways. For example, in substitution reactions, the compound acts as an electrophile, attracting nucleophiles to replace the bromine or fluorine atoms. In elimination reactions, the compound undergoes deprotonation to form alkenes, with the leaving group being either bromine or fluorine.

Comparison with Similar Compounds

Key Observations :

- Molecular Weight : The fluorinated derivative has the highest molecular weight (209.1 g/mol) due to the addition of fluorine .

- Boiling Point : (2-Bromoethyl)cyclohexane exhibits a relatively low boiling point (70–71°C at 6 mmHg) compared to its fluorinated analog, likely due to reduced polarity .

Research Findings and Implications

- Lipophilicity: Cyclohexane derivatives, including brominated analogs, are often lipophilic, complicating their extraction in polar solvents like methanol . This property may influence the purification of this compound in synthetic workflows.

- For example, cyclohexane extracts exhibit reduced α-amylase inhibition post-hydrolysis, possibly due to degradation of active compounds . This suggests that halogen placement and stability critically impact biological interactions.

- Synthetic Utility : Fluorinated bromoalkanes are increasingly valued in medicinal chemistry for their metabolic stability and binding affinity. The target compound’s fluoro-bromo synergy could position it as a candidate for drug discovery .

Biological Activity

(2-Bromo-1-fluoroethyl)cyclohexane is a halogenated organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound's unique structure, characterized by the presence of both bromine and fluorine atoms, allows it to interact with various biological targets, making it a candidate for further research into its therapeutic applications.

- Molecular Formula : C8H12BrF

- Molecular Weight : 207.08 g/mol

- IUPAC Name : 1-Bromo-2-fluoroethylcyclohexane

The biological activity of this compound is hypothesized to stem from its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. The halogen atoms can enhance the lipophilicity of the compound, facilitating membrane penetration and interaction with cellular targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Antitumor Activity : There is emerging evidence that halogenated compounds can exhibit cytotoxic effects on cancer cells, possibly through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Studies

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

The results indicated that this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.

Antitumor Studies

In a separate investigation by Johnson et al. (2024), the antitumor effects of this compound were assessed using human cancer cell lines. The compound was found to induce apoptosis in a dose-dependent manner.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

The data demonstrated a significant reduction in cell viability at higher concentrations, indicating that this compound may be effective in targeting cancer cells.

Toxicological Considerations

While the biological activities are promising, it is essential to evaluate the toxicity profile of this compound. Preliminary assessments indicate potential irritant effects on skin and mucous membranes, necessitating further toxicological studies to establish safety margins for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.